Product packaging for Carbonic acid, 4-formylphenyl hexyl ester(Cat. No.:CAS No. 50262-58-3)

Carbonic acid, 4-formylphenyl hexyl ester

Cat. No.: B12661381
CAS No.: 50262-58-3
M. Wt: 250.29 g/mol
InChI Key: QUZPBRHYLCSBOJ-UHFFFAOYSA-N
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Description

Overview of Carbonic Acid Esters in Modern Organic Chemistry

Carbonic acid esters, also known as organic carbonates, are a class of organic compounds derived from carbonic acid. wikipedia.org Their functional group consists of a carbonyl group bonded to two alkoxy groups, with the general structure R-O-C(=O)-O-R'. wikipedia.org These compounds are structurally related to both esters and ethers and can be categorized as acyclic, cyclic, or polymeric. wikipedia.org The core structure of carbonate esters is planar, which imparts a degree of rigidity to the molecules. wikipedia.org

The synthesis of organic carbonates is not typically achieved from inorganic carbonate salts. Instead, two primary methods are employed: the reaction of an alcohol or phenol (B47542) with phosgene (B1210022) (phosgenation) and the oxidative carbonylation of an alcohol, which involves reacting it with carbon monoxide and an oxidizer. wikipedia.orggoogle.com A further method, transesterification, allows for the conversion of one carbonate ester into another. wikipedia.org

In terms of applications, carbonic acid esters are significant in various fields. They serve as polar solvents in organic synthesis and are particularly crucial in lithium batteries, where their high polarity enables them to dissolve lithium salts. wikipedia.org Furthermore, they are important intermediates in reactions that utilize carbon dioxide as a building block. rsc.org In materials science, the carbonate group is the linking unit in polycarbonates, a class of durable polymers used in products ranging from eyeglass lenses to bulletproof glass. wikipedia.org

Strategic Importance of 4-Formylphenyl and Hexyl Moieties in Synthetic Design

The 4-formylphenyl moiety incorporates a benzaldehyde (B42025) group. The formyl group (an aldehyde) is characterized by a highly polarized carbonyl bond (C=O), making the carbon atom electrophilic and thus reactive toward nucleophiles. masterorganicchemistry.com This reactivity makes the 4-formylphenyl group a versatile building block in synthetic chemistry. It is frequently used in the construction of larger, functional molecules such as polymers and covalent organic frameworks (COFs). researchgate.netunt.edu The aldehyde can readily participate in condensation reactions to form imines or in carbon-carbon bond-forming reactions, providing a synthetic handle for further molecular elaboration. researchgate.netunt.edu Its presence is pivotal in the synthesis of key intermediates for materials chemistry, such as tris(4-formylphenyl)amine. researchgate.net

The hexyl moiety is a six-carbon alkyl chain with the formula -C₆H₁₃, derived from the alkane hexane. brainly.comthoughtco.com As a saturated hydrocarbon chain, its primary characteristic is its nonpolar, lipophilic (hydrophobic) nature. The inclusion of a hexyl group in a molecule strategically increases its lipophilicity. mdpi.com This modification is a common tactic in drug design and materials science to modulate properties like solubility, melting point, and intermolecular interactions. By altering a molecule's affinity for non-polar environments, the hexyl group can influence how it interacts with biological membranes or how it self-assembles in solution, making it a critical component in the design of benzoxazine polymers and other advanced materials. mdpi.comacs.org

Rationale for Comprehensive Academic Inquiry into Carbonic Acid, 4-Formylphenyl Hexyl Ester

A comprehensive academic inquiry into this compound is justified by its unique trifunctional structure, which combines the distinct attributes of its three primary components. The molecule integrates:

A rigid carbonic acid ester linker. wikipedia.org

A synthetically versatile 4-formylphenyl group. researchgate.netresearchgate.net

A lipophilic hexyl chain. brainly.commdpi.com

The rationale for its study lies in understanding the synergistic interplay between these moieties. The compound is not merely a static structure but a potential precursor or monomer for more complex chemical systems. The reactive aldehyde provides a site for polymerization or covalent attachment to other molecules, while the hexyl chain can be used to tune the solubility and physical properties of the resulting materials. The carbonate core offers a stable and rigid connection between these two functional ends. Therefore, this specific ester is an exemplary target for research into novel functional materials, liquid crystals, or as an intermediate in multi-step organic syntheses where a precise combination of reactivity, rigidity, and lipophilicity is required.

Scope and Objectives of Research on this compound

The primary scope of research on this compound would be the elucidation of its fundamental chemical properties and the exploration of its synthetic utility. Key objectives of such a research program would include:

Synthesis and Optimization: To establish efficient and high-yield synthetic pathways for the compound's preparation and purification.

Physicochemical Characterization: To thoroughly document its structural and physical properties through spectroscopic (NMR, IR, MS) and analytical (melting point, solubility) methods. The table below presents predicted data for the compound.

Reactivity Studies: To investigate the chemical reactivity of the terminal aldehyde group within the specific molecular environment created by the carbonate and hexyl functionalities.

Application as a Building Block: To explore its potential as a monomer or key intermediate in the synthesis of polymers, covalent organic frameworks, or other targeted organic molecules.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₄H₁₈O₄
Monoisotopic Mass 250.12051 Da
SMILES CCCCCCOC(=O)OC1=CC=C(C=C1)C=O
InChIKey QUZPBRHYLCSBOJ-UHFFFAOYSA-N
Predicted XlogP 3.9

Data sourced from PubChem. uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O4 B12661381 Carbonic acid, 4-formylphenyl hexyl ester CAS No. 50262-58-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50262-58-3

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

(4-formylphenyl) hexyl carbonate

InChI

InChI=1S/C14H18O4/c1-2-3-4-5-10-17-14(16)18-13-8-6-12(11-15)7-9-13/h6-9,11H,2-5,10H2,1H3

InChI Key

QUZPBRHYLCSBOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)OC1=CC=C(C=C1)C=O

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis Pathways

Retrosynthetic Analysis for Carbonic Acid, 4-Formylphenyl Hexyl Ester

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, the primary disconnections are the two C-O bonds of the carbonate group.

Two logical retrosynthetic pathways emerge:

Pathway A (Chloroformate Route): This pathway involves disconnecting one of the ester bonds to reveal a chloroformate and an alcohol or phenol (B47542).

Disconnection A1: Cleavage of the bond between the carbonate and the hexyloxy group leads to 4-formylphenyl chloroformate and 1-hexanol.

Disconnection A2: Alternatively, cleaving the bond adjacent to the 4-formylphenyl group suggests hexyl chloroformate and 4-hydroxybenzaldehyde (B117250) as the precursors. Both 1-hexanol and 4-hydroxybenzaldehyde are readily available starting materials. wikipedia.org The respective chloroformates can be synthesized from the corresponding alcohol/phenol and phosgene (B1210022) or a phosgene equivalent.

Pathway B (Direct Carbonylation/Transesterification Route): This approach disconnects both ester bonds simultaneously, leading back to 1-hexanol, 4-hydroxybenzaldehyde, and a C1 carbonyl source.

The carbonyl source could be the highly reactive and toxic phosgene (COCl₂). inoe.ro

Greener alternatives include dimethyl carbonate (DMC) or diphenyl carbonate (DPC) for a transesterification reaction, or carbon dioxide (CO₂) in a direct carbonylation process. acs.orgacs.orgorganic-chemistry.org

These analyses form the basis for the practical synthetic methodologies discussed in the following sections.

Classical Esterification Routes for Carbonic Acid Derivatives

Classical methods for carbonate synthesis have been well-established for decades, primarily relying on highly reactive carbonyl sources to ensure efficient ester formation.

The use of phosgene (COCl₂) represents one of the most traditional methods for synthesizing carbonates. inoe.ro Its high reactivity allows for the direct reaction with alcohols and phenols. The synthesis of this compound via this route would likely proceed in a stepwise manner to avoid the formation of symmetric carbonates. For instance, 4-hydroxybenzaldehyde could first be reacted with an excess of phosgene to form 4-formylphenyl chloroformate, which is then isolated and subsequently reacted with 1-hexanol in the presence of a base (like pyridine) to yield the final asymmetric product.

Due to the extreme toxicity of phosgene, its use is highly regulated, and significant efforts have been directed toward developing safer alternatives. chemistryviews.org

Phosgene Alternatives: Diphenyl carbonate (DPC) and dimethyl carbonate (DMC) are considered greener carbonylating agents. organic-chemistry.orgtum.de They can be used in transesterification reactions, which, while often requiring catalysts, avoid the hazards of phosgene. organic-chemistry.orgresearchgate.net Carbon dioxide (CO₂) is another environmentally benign C1 source, though its lower reactivity often necessitates specialized catalytic systems and conditions to achieve efficient carbonate formation. acs.orgrsc.org

A more common and controllable classical approach involves the use of a chloroformate intermediate. wikipedia.org This method allows for the sequential introduction of the two different R-groups, making it ideal for synthesizing asymmetric carbonates.

The reaction proceeds via nucleophilic acyl substitution, where the oxygen of an alcohol or a phenoxide ion attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride leaving group. doubtnut.comvedantu.com The reaction is typically carried out in the presence of a stoichiometric amount of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct. chemicalbook.com

Two specific variations are possible for the target molecule:

Reaction of Hexyl Chloroformate with 4-Hydroxybenzaldehyde: Hexyl chloroformate is prepared from 1-hexanol and phosgene. It is then reacted with 4-hydroxybenzaldehyde in the presence of a base. The phenolic proton of 4-hydroxybenzaldehyde is more acidic than the alcoholic proton of 1-hexanol, facilitating its deprotonation to the corresponding phenoxide, which acts as the nucleophile.

Reaction of 4-Formylphenyl Chloroformate with 1-Hexanol: In this alternative, 4-hydroxybenzaldehyde is first converted to 4-formylphenyl chloroformate. chemicalbook.com This intermediate is then treated with 1-hexanol and a base to furnish the desired product.

The table below outlines typical conditions for this type of synthesis.

Reactant 1Reactant 2BaseSolventTemperature (°C)Typical Yield (%)
Hexyl Chloroformate4-HydroxybenzaldehydePyridineDichloromethane (DCM)0 to 2580-95
1-Hexanol4-Formylphenyl ChloroformateTriethylamineTetrahydrofuran (THF)0 to 2580-95

Transesterification is a widely used, phosgene-free method for producing carbonates. researchgate.net The process involves the exchange of alcohol or phenol groups on a starting carbonate ester with a different alcohol or phenol. To synthesize an asymmetric carbonate like the target molecule, the reaction can be performed by reacting a simple, symmetric dialkyl or diaryl carbonate with the desired alcohol and phenol.

For example, diphenyl carbonate (DPC) can be reacted with 1-hexanol and 4-hydroxybenzaldehyde. The reaction typically requires a catalyst, often a base, to proceed at a reasonable rate. mdpi.com The mechanism involves the generation of an alkoxide or phenoxide nucleophile by the base, which then attacks the carbonyl carbon of the starting carbonate. mdpi.com To drive the reaction to completion, the leaving alcohol (e.g., phenol from DPC or methanol from DMC) is often removed from the reaction mixture, for instance, by distillation.

The choice of starting carbonate and reaction conditions can influence the product distribution. Using a stepwise approach or controlling the stoichiometry of the reactants can favor the formation of the desired asymmetric product over symmetric byproducts (dihexyl carbonate or bis(4-formylphenyl) carbonate). Basic catalysts are commonly employed to facilitate this reaction. srrcvr.ac.inmdpi.com

Catalytic Systems for Carbonic Acid Ester Formation

Modern synthetic chemistry increasingly relies on catalytic systems to improve efficiency, selectivity, and sustainability. The formation of carbonic acid esters has benefited significantly from the development of novel catalysts that can mediate these reactions under milder conditions and often with higher atom economy.

A diverse range of metals has been shown to effectively catalyze the formation of carbonic acid esters, particularly through transesterification pathways. researchgate.netpku.edu.cn These catalysts can offer high activity and selectivity for the desired asymmetric products. nih.govpku.edu.cn

Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and potentially reused, simplifying product purification and reducing waste. mdpi.com Examples of effective metal-based catalytic systems include:

Alkaline-Earth Metal Oxides: Simple metal oxides such as Magnesium Oxide (MgO) and Calcium Oxide (CaO), often supported on materials like alumina or silica (B1680970), have proven to be effective solid base catalysts for the transesterification of carbonates. mdpi.commdpi.com Their basic sites are crucial for activating the alcohol or phenol reactant. srrcvr.ac.in

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. Their high surface area and tunable porosity make them effective catalysts. MOFs based on metals like zinc have been successfully used to catalyze the transesterification of diethyl carbonate with various alcohols, yielding asymmetric carbonates with high selectivity. pku.edu.cningentaconnect.com

Mixed Metal Oxides: Catalysts containing a combination of metals, such as Mg/Al/Zr or Li-incorporated MCM-41, can exhibit enhanced activity due to synergistic effects and a combination of acidic and basic sites. srrcvr.ac.innih.gov These sites can work in concert to activate both the carbonate substrate and the alcohol/phenol nucleophile.

The table below summarizes various metal-based catalytic systems used in the synthesis of asymmetric carbonates via transesterification.

Catalyst SystemReactantsReaction TypeKey Advantages
MgO, CaO, SrODiethyl Carbonate + GlycerolTransesterificationHigh basicity, effective for base-catalyzed reactions. mdpi.com
Mg/Al/Zr Mixed OxidesDimethyl Carbonate + GlycerolTransesterificationHigh activity due to strong basic sites. srrcvr.ac.in
Zinc-based MOFsDiethyl Carbonate + AlcoholsTransesterificationHeterogeneous, reusable, high selectivity. pku.edu.cningentaconnect.com
AgCl / Ionic LiquidCO₂ + AlcoholsDirect CarbonylationOperates at ambient temperature and pressure. nih.gov
Li-incorporated MCM-41Dimethyl Carbonate + GlycerolTransesterificationHeterogeneous, reusable, good yields. nih.gov

Organocatalytic Methods in Carbonic Acid Ester Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to traditional metal-based catalysts. These small organic molecules can facilitate a wide range of transformations with high selectivity and efficiency. In the context of carbonic acid ester synthesis, organocatalysts can activate substrates and promote the formation of the carbonate linkage under mild conditions.

Recent advancements have demonstrated the use of photo-aerobic selenium-π-acid multicatalysis for the synthesis of cyclic carbonates from homoallylic carbonic acid esters. researchgate.net This method utilizes visible light as an energy source and ambient air as the terminal oxidant, highlighting a move towards more sustainable catalytic systems. researchgate.net While this specific example pertains to cyclic carbonates, the underlying principles of using noncovalent interactions and electrophilic chalcogen centers can be conceptually extended to the synthesis of acyclic carbonates like this compound. researchgate.net The use of organoselenium compounds in synthetic chemistry is a growing field, offering unique reactivity for the formation of complex molecules. researchgate.net

The following table summarizes key aspects of a conceptual organocatalytic approach to carbonic acid ester synthesis.

Catalyst TypeReactantsKey FeaturesPotential Application
Selenium-π-acidHomoallylic carbonic acid ester, OxygenUtilizes visible light, Ambient air as oxidantSynthesis of cyclic carbonates, conceptually adaptable for acyclic esters
Noncovalent Chalcogen/Halogen Bond DonorsAlcohols, Carbonyl sourcesActivation through noncovalent interactionsFormation of carbonate linkage under mild conditions

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis of this compound can be approached with these principles at the forefront.

A significant contributor to chemical waste is the use of organic solvents. Consequently, developing solvent-free or low-solvent synthetic methods is a key goal of green chemistry. nih.gov Research has shown that certain carbonic acid esters can be synthesized and applied through environmentally friendly processes at low temperatures without the need for solvents or polluting byproducts. bozzetto-group.com

One innovative approach is the use of infrared (IR) irradiation to promote reactions in the absence of a solvent. scirp.org This technique has been successfully applied to the synthesis of amides and carboxylic acid analogs, achieving good yields in short reaction times. scirp.org Such a method offers a cleaner procedure that generates fewer by-products and eliminates the need for expensive catalysts or solvents that require recovery. researchgate.net The application of IR energy could potentially facilitate the esterification reaction required for the synthesis of this compound in a solventless system. scirp.org

MethodologyEnergy SourceKey Advantages
Solventless SynthesisInfrared (IR) LightReduced waste, short reaction times, no need for solvent recovery. scirp.orgresearchgate.net
Low-Temperature ProcessConventional HeatingReduced energy consumption, minimizes by-product formation. bozzetto-group.com

The seventh principle of green chemistry encourages the use of renewable rather than depleting feedstocks. u-szeged.hu Carbonic acid esters can be synthesized from renewable raw materials, contributing to their sustainability profile. bozzetto-group.com

A prime example of a renewable C1 feedstock is carbon dioxide (CO2). researchgate.net As an abundant and non-toxic resource, CO2 can be utilized in the synthesis of various chemicals, including carboxylic acids and carbonates. researchgate.netresearchgate.net The development of catalytic systems to efficiently incorporate CO2 into organic molecules is a major area of research. researchgate.netresearchgate.net

Furthermore, the constituent parts of this compound could potentially be derived from renewable sources.

Hexyl Group : Fatty acids, which are abundant in nature, represent an attractive oleochemical feedstock for producing various monomers and chemical building blocks. kit.edu

4-Formylphenyl Group : Lignin, a major component of biomass and a waste product of the paper industry, is the largest renewable source of aromatic compounds. kit.edu Research is ongoing to deconstruct and functionalize lignin to produce valuable aromatic platform chemicals. kit.edu

Carbonate Group : As mentioned, this can be derived from CO2. researchgate.net

Component of Target MoleculePotential Renewable Source
Carbonate moietyCarbon Dioxide (CO2) researchgate.net
Hexyl esterFatty Acids kit.edu
4-Formylphenyl groupLignin kit.edu

Functional Group Compatibility and Protecting Group Strategies during Synthesis

The structure of this compound contains two key functional groups: an aldehyde (formyl group) and a carbonic acid ester. The aldehyde group is susceptible to oxidation and can react with a wide range of nucleophiles. oup.com Therefore, careful consideration of functional group compatibility is essential during the synthesis.

To prevent unwanted side reactions, a protecting group strategy is often employed. A protecting group temporarily masks a reactive functional group, allowing a chemical transformation to occur elsewhere in the molecule. wikipedia.org For the synthesis of the target compound, the formyl group would likely require protection during the formation of the carbonic acid ester linkage.

A common protecting group for aldehydes is an acetal (B89532), which is formed by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. oup.com Acetals are stable to bases, nucleophiles, and reducing agents, which would be advantageous during the esterification step. oup.com After the carbonic acid ester is formed, the acetal can be removed (deprotected) by treatment with aqueous acid to regenerate the aldehyde. oup.com

The choice of protecting groups is critical, especially in molecules with multiple functional groups. The concept of orthogonal protection allows for the selective removal of one protecting group in the presence of others using specific and non-interfering reaction conditions. wikipedia.org For instance, if other parts of the molecule required protection, an orthogonal set of protecting groups would be chosen to allow for their sequential removal.

The following table outlines a potential protecting group strategy for the synthesis of this compound.

Functional Group to ProtectProtecting GroupProtection ConditionsDeprotection ConditionsStability
Aldehyde (Formyl group)Acetal (e.g., from ethylene glycol)Diol, Acid catalystAqueous acid oup.comStable to bases, nucleophiles, reducing agents oup.com

Reactivity, Reaction Mechanisms, and Chemical Transformations

Hydrolytic Stability and Degradation Pathways

Hydrolysis represents a key degradation pathway for carbonic acid esters, cleaving the ester bond to yield the constituent alcohol and an unstable carbonic acid monoester, which typically decomposes to carbon dioxide and a second alcohol. The rate and mechanism of this process are highly dependent on the pH of the environment, with distinct pathways observed under acidic and basic conditions. jk-sci.com

Under acidic conditions, the hydrolysis of carbonic acid esters proceeds via a mechanism that is essentially the reverse of a Fischer esterification. chemistrysteps.com The reaction is catalyzed by the presence of a strong acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by a weak nucleophile like water. jk-sci.com

The mechanism involves a series of equilibrium steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (H₃O⁺). This step makes the carbonyl carbon significantly more electrophilic.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the attacking water molecule) to one of the oxygen atoms of the original ester groups, converting it into a better leaving group (an alcohol or a phenol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the protonated leaving group. For Carbonic acid, 4-formylphenyl hexyl ester, this can result in the loss of either hexanol or 4-hydroxybenzaldehyde (B117250).

Deprotonation: The resulting protonated carbonic acid monoester or carboxylic acid is deprotonated by water to regenerate the acid catalyst and yield the final hydrolysis products.

Table 1: Key Stages of Acid-Catalyzed Hydrolysis

StepDescriptionReactantsIntermediate/Product
1ProtonationThis compound, H₃O⁺Protonated Carbonyl Intermediate
2Nucleophilic AttackProtonated Intermediate, H₂OTetrahedral Intermediate
3Proton TransferTetrahedral IntermediateProtonated Tetrahedral Intermediate
4EliminationProtonated Tetrahedral IntermediateHexanol, Protonated Phenyl Carbonic Acid
5DeprotonationProtonated Phenyl Carbonic Acid, H₂OPhenyl Carbonic Acid, H₃O⁺
6DecompositionPhenyl Carbonic Acid4-hydroxybenzaldehyde, CO₂

Base-catalyzed hydrolysis, also known as saponification, is another significant degradation pathway for carbonic acid esters. Unlike its acid-catalyzed counterpart, this reaction is irreversible because the final step involves an acid-base reaction that forms a stable carboxylate (or in this case, carbonate and phenoxide) salt. chemistrysteps.comwikipedia.org The reaction requires a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). wikipedia.org

The mechanism proceeds as follows:

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral alkoxide intermediate. jk-sci.com

Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This step results in the elimination of the leaving group, which is the weaker base. In the case of this compound, either a hexyloxide ion or a 4-formylphenoxide ion is expelled.

Table 2: Comparison of Acid- and Base-Catalyzed Hydrolysis

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst/Reagent Catalytic amount of strong acidStoichiometric amount of strong base
Reversibility Reversible (Equilibrium) chemistrysteps.comIrreversible chemistrysteps.com
Initial Step Protonation of carbonyl oxygenNucleophilic attack by OH⁻ on carbonyl carbon
Intermediate Tetrahedral IntermediateTetrahedral Alkoxide Intermediate jk-sci.com
Final Product (before workup) Carbonic Acid, AlcoholsCarbonate Salt, Alcohol, Phenoxide Salt

While specific enzymatic hydrolysis studies on this compound are not prominent in non-clinical literature, the general behavior of similar esters can be considered. Carboxylesterases are a class of enzymes known to catalyze the hydrolysis of ester bonds. nih.gov Research has shown that mammalian liver carboxylesterases can cleave carbonates and carboxylic esters. nih.gov In a non-clinical context, such as industrial biocatalysis, these enzymes could potentially be used for the controlled degradation or transformation of carbonate esters.

The mechanism of enzymatic hydrolysis typically involves the formation of an acyl-enzyme intermediate within the enzyme's active site. For a carbonate ester, the process would likely follow these steps:

Substrate Binding: The ester binds to the active site of the enzyme.

Nucleophilic Attack: A nucleophilic residue in the active site (e.g., serine) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Release of First Product: The intermediate collapses, releasing the first product (e.g., hexanol) and forming an acyl-enzyme intermediate.

Hydrolysis of Acyl-Enzyme Intermediate: A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the second part of the substrate (the phenyl carbonate portion) and regenerating the free enzyme.

Decomposition: The released phenyl carbonic acid would then spontaneously decompose to 4-hydroxybenzaldehyde and carbon dioxide.

Studies on various naphthyl carbonates and carboxylates have indicated that the carbonate moiety can lower the specific activity of these enzymes compared to corresponding carboxylates, but it improves the compound's stability under basic conditions. nih.gov

Nucleophilic Acyl Substitution Reactions of the Carbonyl Group

The central mode of reactivity for this compound is nucleophilic acyl substitution. vanderbilt.edumasterorganicchemistry.com This two-step addition-elimination mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of a leaving group to reform the carbonyl double bond. masterorganicchemistry.com The reactivity is generally lower than that of acid chlorides or anhydrides but sufficient for reactions with strong nucleophiles like amines or alkoxides. vanderbilt.edu

Esters can react with ammonia, primary amines, or secondary amines in a process called aminolysis to form amides or, in the case of a carbonic acid ester, carbamates. vanderbilt.educhemistrysteps.com The reaction proceeds via the standard nucleophilic acyl substitution mechanism.

Nucleophilic Attack: The amine, with its lone pair of electrons on the nitrogen atom, acts as a nucleophile and attacks the carbonyl carbon of the ester. echemi.com

Formation of Tetrahedral Intermediate: This attack forms a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is typically transferred from the nitrogen to the oxygen of the leaving group.

Elimination of Leaving Group: The intermediate collapses, expelling the alkoxy or phenoxy group (hexyloxy or 4-formylphenoxy) as a leaving group and forming the C-N bond of the resulting carbamate. chemistrysteps.com

The reaction of this compound with an amine (R-NH₂) would yield a carbamate, hexanol, and 4-hydroxybenzaldehyde, depending on which ester linkage is cleaved. Because alkoxides are generally poor leaving groups, these reactions can be slow and may require heating. chemistrysteps.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol, often in the presence of an acid or base catalyst. wikipedia.org For this compound, reaction with a different alcohol (R'-OH) can replace either the hexyl group or the 4-formylphenyl group.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The carbonyl is first protonated by the acid catalyst to increase its electrophilicity, followed by nucleophilic attack from the new alcohol. youtube.com

Base-Catalyzed Transesterification: A strong base deprotonates the incoming alcohol to form a more potent alkoxide nucleophile. This alkoxide then attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently expels the original alkoxide or phenoxide leaving group. youtube.com

These reactions are typically equilibrium processes. To drive the reaction toward the desired product, a large excess of the reactant alcohol is often used, or the alcohol by-product is removed as it forms. libretexts.orgwikipedia.org

Table 3: Summary of Nucleophilic Acyl Substitution Reactions

ReactionNucleophileCatalystProduct TypeKey Feature
Amidation (Aminolysis) Amine (R-NH₂)None or HeatCarbamateForms a C-N bond; often a slow reaction. chemistrysteps.com
Transesterification Alcohol (R'-OH)Acid or BaseNew Carbonate EsterEquilibrium process; driven by excess reagent or product removal. wikipedia.org

Chemical Transformations of the Formyl Group

The aldehyde functionality is one of the most versatile groups in organic synthesis, and the formyl group in this compound is expected to undergo a range of characteristic transformations.

The formyl group can be readily reduced to a primary alcohol (hydroxymethyl group) or further to a methyl group using various reducing agents. The choice of reagent determines the extent of the reduction.

Reduction to a Hydroxymethyl Group: Treatment with mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is expected to selectively reduce the aldehyde to the corresponding alcohol, yielding hexyl 4-(hydroxymethyl)phenyl carbonate. Notably, sodium borohydride is a milder reagent and can often selectively reduce aldehydes and ketones in the presence of less reactive ester functional groups. libretexts.org

Reduction to a Methyl Group: More vigorous reduction conditions are required to completely reduce the formyl group to a methyl group. Common methods include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). These reactions would convert this compound into hexyl 4-methylphenyl carbonate.

Reaction Type Reagent(s) Product
Reduction to AlcoholSodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)Hexyl 4-(hydroxymethyl)phenyl carbonate
Reduction to AlkaneZinc amalgam (Zn(Hg)), Hydrochloric acid (HCl) (Clemmensen) or Hydrazine (H₂NNH₂), Potassium hydroxide (KOH) (Wolff-Kishner)Hexyl 4-methylphenyl carbonate

The formyl group is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution. The product of this oxidation would be 4-((hexyloxy)carbonyl)oxy)benzoic acid.

Oxidizing Agent Product
Potassium permanganate (KMnO₄)4-(((hexyloxy)carbonyl)oxy)benzoic acid
Chromic acid (H₂CrO₄)4-(((hexyloxy)carbonyl)oxy)benzoic acid
Tollens' Reagent ([Ag(NH₃)₂]⁺)4-(((hexyloxy)carbonyl)oxy)benzoic acid

The formyl group can participate in various carbon-carbon bond-forming condensation reactions.

Aldol-type Reactions: In the presence of a base, this compound can react with enolizable aldehydes or ketones in a crossed aldol (B89426) condensation. For example, reaction with acetone could yield a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, malononitrile) in the presence of a weak base like piperidine or pyridine. This would lead to the formation of a new carbon-carbon double bond. For instance, reaction with malononitrile would yield (E)-hexyl 4-(2,2-dicyanovinyl)phenyl carbonate. These types of condensation reactions are widely used in the synthesis of more complex molecules, including covalent organic frameworks. unt.edu

Reaction Type Reactant Product Example
Aldol-type CondensationAcetone(E)-Hexyl 4-(3-oxobut-1-en-1-yl)phenyl carbonate
Knoevenagel CondensationMalononitrile(E)-Hexyl 4-(2,2-dicyanovinyl)phenyl carbonate

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of these reactions are governed by the electronic effects of the two substituents already present: the formyl group and the hexyl carbonate group.

The formyl group is a deactivating group and a meta-director due to its electron-withdrawing nature through both inductive and resonance effects. The hexyl carbonate group (-O(C=O)O-Hexyl) is generally considered to be an activating group and an ortho-, para-director due to the electron-donating resonance effect of the oxygen atom directly attached to the ring, which outweighs its inductive electron-withdrawing effect.

Given that the two groups are para to each other, the directing effects will guide incoming electrophiles to the positions ortho to the activating hexyl carbonate group (and meta to the deactivating formyl group).

Reaction Reagents Major Product(s)
NitrationHNO₃, H₂SO₄Hexyl 2-nitro-4-formylphenyl carbonate
HalogenationBr₂, FeBr₃Hexyl 2-bromo-4-formylphenyl carbonate
Friedel-Crafts AlkylationR-Cl, AlCl₃Hexyl 2-alkyl-4-formylphenyl carbonate
Friedel-Crafts AcylationRCOCl, AlCl₃Hexyl 2-acyl-4-formylphenyl carbonate

Radical Reactions and Photochemistry

The formyl hydrogen is susceptible to abstraction by radicals, which could initiate radical chain reactions. researchgate.net For instance, in the presence of a radical initiator, the compound might undergo decarbonylation.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

High-resolution NMR spectroscopy is the cornerstone for determining the precise atomic connectivity and three-dimensional structure of the molecule in solution.

A full suite of multi-dimensional NMR experiments is necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to confirm the molecular structure. nih.govresearchgate.net

¹H-NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the protons of the hexyl chain. The aromatic protons on the para-substituted ring would appear as two distinct doublets (an AA'BB' system) in the typical aromatic region (~7.0-8.0 ppm). The aldehyde proton (CHO) would be a highly deshielded singlet at approximately 9.9-10.0 ppm. The hexyl chain would present a series of multiplets, with the O-CH₂- protons being the most downfield of the aliphatic signals (~4.2 ppm) due to the adjacent oxygen atom.

¹³C-NMR: The carbon spectrum would display signals for the aldehyde carbonyl (~191 ppm), the carbonate carbonyl (~153 ppm), the aromatic carbons (120-155 ppm), and the aliphatic carbons of the hexyl chain (14-70 ppm). rsc.org

COSY (Correlation Spectroscopy): This 2D experiment would reveal proton-proton couplings within the hexyl chain, confirming the connectivity from the terminal methyl group through the five methylene (B1212753) groups. It would also show coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal from the hexyl chain and the aromatic ring to its corresponding carbon atom.

From the aldehyde proton to the aromatic ring carbons.

From the O-CH₂ protons of the hexyl group to the carbonate carbonyl carbon.

From the aromatic protons to the carbonate carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, offering insights into the molecule's preferred conformation. NOESY could show correlations between the protons of the hexyl chain's first methylene group (O-CH₂) and the ortho-protons of the phenyl ring, providing information on the rotational orientation around the phenyl-oxygen bond.

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts

Position¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)Key HMBC Correlations
Aldehyde (CHO)~9.95 (s)~191.0Aromatic C-1, C-4
Aromatic C-2, C-6~7.30 (d)~122.0Carbonate C=O, Aldehyde C=O
Aromatic C-3, C-5~7.90 (d)~131.0Aromatic C-1
Carbonate (C=O)-~153.5-
Hexyl (O-CH₂)~4.25 (t)~69.5Carbonate C=O
Hexyl (CH₃)~0.90 (t)~14.0Adjacent CH₂

Variable-temperature (VT) NMR studies could be employed to investigate the rotational dynamics within the molecule. Specifically, VT-NMR could probe the energy barrier for rotation around the aryl-oxygen bond and the ester C-O bonds. Significant cooling might lead to the observation of distinct conformers if the rotational barriers are sufficiently high, which would manifest as peak broadening followed by splitting into new signals.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Vibrations and Hydrogen Bonding Interactions

Vibrational spectroscopy is essential for identifying the functional groups present in the molecule. mdpi.commun.ca

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is expected to be dominated by strong absorption bands characteristic of the carbonyl groups. The aldehyde C=O stretch would appear around 1700-1715 cm⁻¹. The carbonate C=O stretch is typically found at a higher frequency, around 1760-1790 cm⁻¹, making it distinguishable from the aldehyde. spectroscopyonline.com The spectrum would also feature C-O stretching bands in the 1200-1250 cm⁻¹ region, aromatic C=C stretching vibrations around 1600 cm⁻¹, and C-H stretching from both the aliphatic hexyl chain (~2850-2960 cm⁻¹) and the aromatic ring (~3000-3100 cm⁻¹). spectroscopyonline.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data, particularly in identifying the symmetric vibrations of the aromatic ring and the carbon backbone.

Table 4.2: Predicted FT-IR Vibrational Frequencies

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)2960 - 2850Strong
C=O Stretch (Carbonate)1790 - 1760Strong
C=O Stretch (Aldehyde)1715 - 1700Strong
C=C Stretch (Aromatic)~1600, ~1500Medium
O-C-O Asymmetric Stretch1250 - 1200Strong

High-Resolution Mass Spectrometry (HR-MS) for Fragmentation Pathway Analysis and Isotopic Labeling Studies

HR-MS provides the exact molecular weight, confirming the elemental composition. uni.lu Analysis of the fragmentation patterns in the mass spectrum offers further structural proof. chemguide.co.uklibretexts.org

Molecular Ion Peak (M⁺): The molecular ion peak would be observed at an m/z corresponding to the exact mass of the molecule (250.1205).

Fragmentation Pathways: Electron ionization would induce specific cleavages. Key predicted fragments include:

Loss of the hexyloxy radical (•OC₆H₁₃), leading to a 4-formylbenzoyl cation.

Loss of the hexyl group (•C₆H₁₃), resulting in a fragment at m/z 165. libretexts.org

Decarboxylation (loss of CO₂) from certain fragments.

Cleavage of the phenyl-oxygen bond, yielding a hexyl carbonate fragment ion and a formylphenyl radical.

A prominent peak corresponding to the tropylium (B1234903) ion (m/z 91) or a related benzoyl cation (m/z 121) is highly probable due to the stability of the aromatic ring.

Table 4.3: Predicted HR-MS Fragments

m/z (Predicted)Possible Fragment IdentityNeutral Loss
250.1205[M]⁺ (Molecular Ion)-
165.0552[M - C₆H₁₃]⁺•C₆H₁₃ (Hexyl radical)
121.0289[C₇H₅O₂]⁺ (4-formylphenoxy cation)•C₇H₁₃O₂
85.1279[C₆H₁₃]⁺ (Hexyl cation)C₈H₅O₄ (Formylphenyl carbonate radical)

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing (if single crystals available)

Should suitable single crystals of the compound be grown, X-ray crystallography would provide the ultimate, unambiguous solid-state structure. This technique would determine precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the crystal packing arrangement, identifying any intermolecular interactions such as C-H···O hydrogen bonds between the aldehyde or carbonate oxygens and adjacent molecules, or potential π-π stacking interactions between the phenyl rings.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination and Chiral Recognition (if chiral derivatives)

Carbonic acid, 4-formylphenyl hexyl ester is an achiral molecule and therefore will not exhibit a signal in circular dichroism (CD) or optical rotatory dispersion (ORD) spectroscopy. These techniques would only become relevant if a chiral center were introduced into the molecule, for instance, by using a chiral alcohol (e.g., 2-hexanol) instead of n-hexanol in its synthesis. In such a case, chiroptical methods would be essential for determining the enantiomeric purity and studying chiral recognition phenomena.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and geometry.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govyoutube.comresearchgate.net This process involves finding the minimum energy structure on the potential energy surface. youtube.comyoutube.com For "Carbonic acid, 4-formylphenyl hexyl ester," DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31G(d) or larger, can predict key structural parameters. nih.govnih.gov These parameters include bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

The geometry optimization process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule until a convergence criterion is met, indicating that a stable, low-energy conformation has been found. youtube.comyoutube.com For a flexible molecule like this, with its hexyl chain and rotatable ester and phenyl groups, multiple local energy minima may exist. By systematically rotating key dihedral angles (e.g., around the C-O ester bonds and the C-C bond connecting the phenyl ring to the ester), a potential energy surface can be mapped out. This landscape reveals the relative energies of different conformers and the energy barriers for interconversion between them. For instance, studies on similar organic molecules show that DFT methods can accurately predict the geometries of van der Waals complexes and other non-covalently bound systems, which is relevant for understanding intermolecular interactions. nih.gov

Table 1: Predicted Structural Parameters for this compound from Hypothetical DFT Calculations

This interactive table presents hypothetical, yet representative, data for the key geometrical parameters of "this compound," as would be obtained from a DFT geometry optimization.

ParameterAtoms InvolvedPredicted Value
Bond Lengths (Å)
Carbonyl C=OC(carbonyl)-O(carbonyl)~1.20
Ester C-OC(carbonyl)-O(ester)~1.35
Phenyl C-OO(ester)-C(phenyl)~1.41
Aldehyde C=OC(aldehyde)-O(aldehyde)~1.22
Hexyl C-C (avg.)C-C in hexyl chain~1.53
**Bond Angles (°) **
Ester O-C-OO(ester)-C(carbonyl)-O(ester)~124
Phenyl C-O-CC(phenyl)-O(ester)-C(carbonyl)~117
Aldehyde C-C=OC(phenyl)-C(aldehyde)-O~121
Dihedral Angles (°)
Phenyl-Ester PlaneC-C-O-CVariable (defines conformation)
Hexyl Chain TorsionC-C-C-CVariable (gauche/anti conformers)

Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups found in computational chemistry literature. mdpi.commdpi.comwikipedia.orgresearchgate.net

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals. youtube.com The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netschrodinger.com A large HOMO-LUMO gap suggests high stability, while a small gap implies that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.com

For "this compound," MO analysis would reveal the spatial distribution of these frontier orbitals. The HOMO is typically associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). It is expected that the HOMO would have significant density over the electron-rich regions, such as the phenyl ring and the oxygen atoms of the ester group. The LUMO would likely be localized on the electron-deficient centers, particularly the carbonyl carbon of the aldehyde group, which is an electrophilic site.

Analysis of the molecular electrostatic potential (ESP) surface maps the charge distribution, visually identifying electron-rich (negative ESP, typically colored red) and electron-poor (positive ESP, colored blue) regions. acs.org This provides a guide to how the molecule will interact with other polar molecules or ions. The aldehyde and ester carbonyl oxygens would be sites of negative potential, while the formyl proton and hydrogens on the hexyl chain would be regions of positive potential.

Table 2: Hypothetical Frontier Orbital Energies for this compound

This interactive table shows representative energy values for the frontier molecular orbitals, which are key indicators of electronic behavior.

OrbitalEnergy (eV) - HypotheticalDescription
HOMO-6.5Highest Occupied Molecular Orbital; related to ionization potential and electron-donating ability. researchgate.net
LUMO-1.8Lowest Unoccupied Molecular Orbital; related to electron affinity and electron-accepting ability. researchgate.net
HOMO-LUMO Gap4.7Energy difference (LUMO - HOMO); indicates chemical reactivity and electronic excitation energy. schrodinger.comyoutube.com

Note: These energy values are typical for similar aromatic esters and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov An MD simulation numerically solves Newton's equations of motion for a system of particles, providing a trajectory that reveals how the molecule behaves in a dynamic environment. nih.govnih.gov

For "this compound," MD simulations are particularly useful for exploring its vast conformational space. mun.ca The flexibility of the hexyl chain and the rotation around the ester linkage mean the molecule can adopt numerous shapes. MD simulations can track these conformational changes over nanoseconds or longer, revealing the most populated (lowest free energy) conformational states in a given environment. mdpi.commun.ca This is crucial because a molecule's shape can significantly influence its properties and interactions.

Furthermore, MD simulations can explicitly model the effects of a solvent. By surrounding the molecule with solvent molecules (e.g., water, ethanol, or a nonpolar solvent), one can observe how solute-solvent interactions influence conformational preferences and dynamics. nih.gov For example, in a polar solvent, the molecule might adopt a conformation that exposes its polar groups (the aldehyde and carbonate ester) to the solvent, while in a nonpolar solvent, it might fold to minimize these interactions. These simulations can also provide insights into properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. acs.org

Prediction of Reactivity and Reaction Pathways

Computational chemistry can predict the most likely sites of chemical reactions and estimate the energy barriers for these transformations. acs.org For "this compound," reactivity prediction can focus on several key areas.

The 4-formylphenyl group is susceptible to electrophilic aromatic substitution. Computational models can predict the regioselectivity of such reactions by calculating the energies of the intermediate "Wheland" complexes for substitution at the ortho and meta positions relative to the ester group. rsc.orgnih.gov The formyl group is deactivating and meta-directing, while the ester group is also deactivating and meta-directing. Computational analysis of atomic charges and frontier orbital densities can help resolve the outcome of reactions on this substituted ring. acs.org Methods like the RegioSQM, which calculates proton affinity at different sites, have been shown to successfully predict the regioselectivity of electrophilic aromatic substitution. rsc.orgnih.gov

The aldehyde functional group is a primary site for nucleophilic addition. The LUMO's localization on the carbonyl carbon confirms its electrophilicity. Computational modeling can be used to simulate the reaction pathway of a nucleophile attacking the aldehyde, calculating the activation energy for the formation of a tetrahedral intermediate.

The ester group is susceptible to hydrolysis, particularly under basic or acidic conditions. Theoretical models can elucidate the mechanism of saponification by modeling the approach of a hydroxide (B78521) ion, the formation of the tetrahedral intermediate, and the subsequent departure of the 4-formylphenoxide leaving group.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Derivatives and Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. nih.govnih.govresearchgate.net These models are built by calculating a set of numerical descriptors for a series of molecules and then using statistical techniques to find a mathematical equation that relates these descriptors to an observed activity or property. researchgate.netresearchgate.netnih.gov

For "this compound," while no specific QSAR/QSPR studies may exist, the framework is highly applicable for designing and evaluating derivatives. A hypothetical QSAR study could involve synthesizing a library of analogues where, for example, the length of the alkyl chain is varied, or different substituents are placed on the phenyl ring.

The first step is to calculate a wide range of molecular descriptors for each analogue. These can include:

Constitutional descriptors: Molecular weight, number of specific atoms or functional groups.

Topological descriptors: Indices that describe the connectivity of the molecule.

Physicochemical descriptors: LogP (lipophilicity), molar refractivity, polar surface area. nih.gov

Electronic descriptors: Dipole moment, HOMO/LUMO energies, atomic charges. doaj.org

Once a property or activity (e.g., antibacterial efficacy, melting point) is measured experimentally for the series of compounds, a regression model is built. nih.govresearchgate.net This model could then be used to predict the activity of new, unsynthesized derivatives, guiding further research efforts toward more potent or suitable compounds. nih.gov

Applications and Functionalization Strategies in Non Clinical Contexts

Role as an Intermediate in Multi-Step Organic Synthesis

The strategic placement of an aldehyde and a carbonate group on an aromatic ring makes Carbonic acid, 4-formylphenyl hexyl ester a valuable intermediate in synthetic organic chemistry. evitachem.com Its bifunctionality allows for sequential or orthogonal chemical transformations, enabling the construction of more elaborate molecular architectures.

As a synthetic precursor, the compound offers two primary reaction sites. The aldehyde group is susceptible to a wide range of well-established transformations, while the carbonate ester can be cleaved to liberate a phenolic hydroxyl group for further functionalization. This dual utility allows it to serve as a linchpin in the synthesis of complex molecules and fine chemicals.

Key Research Findings:

Aldehyde Group Transformations: The formyl group (-CHO) can be readily oxidized to a carboxylic acid, reduced to a primary alcohol, or converted into an imine via condensation with primary amines. It can also participate in various carbon-carbon bond-forming reactions such as Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions.

Carbonate Group as a Protecting Group: The hexyl carbonate group effectively serves as a protecting group for the phenolic oxygen. It is stable under various conditions used to modify the aldehyde but can be selectively cleaved under basic or acidic hydrolysis to reveal the phenol (B47542). nih.gov Phenols are themselves important precursors for ethers, esters, and in cross-coupling reactions.

Sequential Synthesis: A synthetic strategy could involve first modifying the aldehyde group and then cleaving the carbonate to unmask the phenol for a subsequent reaction, or vice-versa. This controlled, stepwise approach is fundamental in multi-step synthesis.

Interactive Data Table: Potential Transformations of this compound

Functional Group Reaction Type Reagents/Conditions Resulting Functional Group
Aldehyde (-CHO) Oxidation KMnO₄, H₂CrO₄ Carboxylic Acid (-COOH)
Aldehyde (-CHO) Reduction NaBH₄, LiAlH₄ Primary Alcohol (-CH₂OH)
Aldehyde (-CHO) Reductive Amination R-NH₂, NaBH₃CN Secondary Amine (-CH₂-NHR)
Aldehyde (-CHO) Wittig Reaction Ph₃P=CHR Alkene (-CH=CHR)

The molecular structure of this compound is well-suited for the synthesis of specialized ligands for catalysis. The 4-formylphenyl scaffold is a common component in the architecture of Schiff base ligands, which are synthesized through the condensation of an aldehyde with a primary amine.

The resulting imine, often part of a larger chelating structure, can coordinate to various metal centers. The hexyl carbonate tail could serve two potential purposes in this context:

Solubility Enhancement: The long alkyl chain can increase the solubility of the final metal-ligand complex in nonpolar organic solvents, which are frequently used in homogeneous catalysis.

Modifiable Handle: The carbonate can be retained as a sterically bulky group or cleaved post-coordination to alter the electronic properties of the ligand or to provide a site for grafting the catalyst onto a solid support.

Potential in Polymer Science and Advanced Materials Chemistry

The reactivity of this compound makes it a candidate for applications in the synthesis and modification of polymers. evitachem.com Its structure is analogous to other carbonate-based monomers used in the production of high-performance plastics. nih.gov

Polycarbonates are a major class of engineering thermoplastics, traditionally synthesized from bisphenols and a carbonate source like phosgene (B1210022) or diphenyl carbonate. nih.govchemicalbook.com this compound could potentially act as a co-monomer in such polymerizations.

Research Findings and Potential:

Polycondensation Reactions: The compound could participate in polycondensation reactions with diols (e.g., Bisphenol A). In this process, the 4-formylphenyl group would act as a leaving group during transesterification, analogous to the role of phenol in polymerizations using diphenyl carbonate. nih.gov

Functional Polymers: Incorporating this molecule as a co-monomer would introduce pendant aldehyde groups along the polycarbonate backbone. This creates a functional polymer that can be modified after polymerization. These aldehyde groups could be used to graft other molecules, initiate cross-linking to create thermosets, or alter the material's surface properties.

Analogy to Diphenyl Carbonate (DPC): DPC is an attractive monomer because phenol is a good leaving group. nih.gov The 4-formylphenoxide that would be released from the title compound is also a stable, effective leaving group, suggesting its feasibility in similar polymerization processes.

Interactive Data Table: Comparison with a Standard Monomer

Feature Diphenyl Carbonate (DPC) This compound
CAS Number 102-09-0 sigmaaldrich.com 50262-58-3 evitachem.com
Molecular Formula (C₆H₅O)₂CO sigmaaldrich.com C₁₄H₁₈O₄ uni.lu
Role in Polymerization Primary carbonate source nih.gov Potential functional co-monomer
Byproduct Phenol nih.gov 4-Hydroxybenzaldehyde (B117250)

| Functionality of Polymer | Non-functional backbone | Aldehyde-functionalized backbone |

Beyond being a monomer, this compound could be employed as a functional additive in existing polymer systems. The hexyl chain promotes miscibility with many organic polymers, while the reactive aldehyde provides a site for chemical interaction. For instance, it could be blended into a polymer matrix containing amine or hydroxyl groups and then chemically bonded into the network through heating or catalysis, acting as a reactive plasticizer or compatibilizer.

Applications in Analytical Chemistry as a Reagent or Standard

In analytical chemistry, reagents are often needed to derivatize target analytes to enhance their detectability or separability. The aldehyde functionality of this compound makes it a potential derivatization agent.

Derivatization Reagent: It can react with primary amines or hydrazines to form Schiff bases or hydrazones, respectively. This transformation is useful in chromatography because the resulting derivatives may exhibit stronger UV absorbance or be more amenable to mass spectrometry ionization than the original analyte, thereby lowering detection limits. The hexylcarbonate portion of the reagent adds a lipophilic tail to the derivative, which can be advantageous for separation in reversed-phase HPLC. aocs.org

Analytical Standard: While not currently marketed as a certified reference material, its stable, crystalline nature and well-defined molecular weight (250.29 g/mol ) give it the potential to be used as an analytical standard. evitachem.comuni.lu It could serve as an internal or external standard for the quantification of other aromatic aldehydes or carbonate esters in complex samples using techniques like GC-MS or HPLC. The availability of similar carbonate compounds as analytical standards, such as diphenyl carbonate, supports this potential application. sigmaaldrich.com

Interactive Data Table: Properties Relevant to Analytical Applications

Property Value/Description Relevance
Molecular Formula C₁₄H₁₈O₄ uni.lu Known and precise for standard preparation
Molecular Weight 250.29 g/mol evitachem.com Essential for calculating concentrations
Key Functional Group Aldehyde (-CHO) Reactive site for derivatization
UV Absorbance Expected due to the aromatic ring Allows for UV-based detection in HPLC

| Physical State | Likely solid at room temperature | Ease of handling and weighing for standards |

Design and Synthesis of Functional Analogues with Tailored Reactivity or Selectivity

The strategic design and synthesis of functional analogues of this compound offer a pathway to modulate its chemical properties, particularly its reactivity and selectivity. These modifications can be targeted at either the hexyl carbonate moiety or the 4-formylphenyl group, enabling the development of compounds with fine-tuned characteristics for specific applications.

Research into the hydrolysis of phenolic carbonate esters has demonstrated that the stability and release kinetics of the phenolic component—in this case, 4-hydroxybenzaldehyde—can be significantly influenced by the structure of the ester group. nih.govmdpi.com The rate of hydrolysis is dependent on the electronic and steric properties of the substituents. nih.gov By creating a series of analogues with varied alkyl chain lengths in the carbonate ester, it is possible to control the rate of release of the 4-formylphenyl group. For instance, studies on other polyacrylate-based network materials have shown that the length of the alkyl ester chain can significantly impact the material's properties. nih.gov

Furthermore, the reactivity of the carbonate ester linkage can be adjusted by introducing different functional groups. A study on bioreversible derivatives of phenol showed that the hydrolysis rates of carbonate esters in aqueous solutions varied widely depending on the alkyl and aryl substituents. nih.gov This suggests that analogues of this compound could be synthesized with altered susceptibility to hydrolysis under specific pH conditions, allowing for controlled release. nih.gov

The synthesis of these functional analogues can be achieved through established chemical transformations. The reaction of various alcohols with chloroformates is a common method for preparing carbonate esters. By employing different alcohols in place of hexanol, a diverse library of analogues with varying alkyl or aryl groups can be generated. Additionally, synthetic methods for creating functionalized poly(ester carbonate)s have been developed, which could be adapted for the synthesis of more complex analogues. nih.gov

The table below illustrates potential modifications to the core structure of this compound and the anticipated impact on reactivity.

Interactive Data Table: Design of Functional Analogues
Modification Site Example of Modification
Alkyl Chain of CarbonateReplacement of the hexyl group with a shorter (e.g., ethyl) or longer (e.g., decyl) alkyl chain.
Phenyl RingIntroduction of electron-donating or electron-withdrawing substituents on the phenyl ring.
Formyl GroupConversion of the formyl group to an acetal (B89532) or another protected aldehyde form.

Consideration in Fragrance and Flavor Chemistry (as a precursor)

This compound holds potential as a precursor molecule, often referred to as a "pro-fragrance" or "pro-flavor," in the fields of fragrance and flavor chemistry. The underlying principle is the controlled release of a volatile and sensorially active compound, in this case, 4-formylbenzaldehyde (also known as p-anisaldehyde when a methoxy (B1213986) group is present at the 4-position), from a less volatile and non-odorous precursor. nih.govnih.gov

The release of the fragrant or flavorful aldehyde would typically occur through the hydrolysis of the carbonate ester bond, a reaction that can be triggered by environmental factors such as moisture, pH changes, or enzymatic activity. nih.gov This controlled release mechanism is highly desirable in many consumer products as it can provide a longer-lasting sensory experience.

The application of related phenolic esters in perfumery is documented. For example, the 2-methoxy-4-formyl phenyl ester of propionic acid has been used to augment or enhance the aroma of perfume compositions. This supports the potential for this compound to function in a similar capacity.

The table below outlines the potential sensory contributions of the released aldehyde and the factors influencing its release in fragrance and flavor applications.

Interactive Data Table: Fragrance and Flavor Precursor Considerations
Released Compound Potential Sensory Profile
4-FormylbenzaldehydeThe aroma would likely be characterized by almond-like, sweet, and slightly fruity notes, typical of aromatic aldehydes. nih.gov The specific nuances would depend on the concentration and the matrix in which it is released.

Advanced Analytical Methodologies for Characterization and Process Monitoring

Chromatographic Separation Techniques for Purification and Purity Assessment

Chromatography is a cornerstone for the purification and purity assessment of Carbonic acid, 4-formylphenyl hexyl ester. The choice between liquid and gas chromatography is primarily dependent on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative analysis and preparative separation of this compound due to its non-volatile nature. Reversed-phase HPLC is the most common approach for compounds of this type.

Method development would focus on optimizing the separation of the target compound from starting materials, such as 4-hydroxybenzaldehyde (B117250) and hexyl chloroformate, and potential by-products. The selection of the stationary phase is critical; a C18 column is a standard choice for non-polar compounds, while a phenyl-hexyl column could offer enhanced selectivity due to potential π-π interactions with the aromatic ring of the analyte. qub.ac.uk The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution to ensure adequate separation of components with varying polarities. chromatographyonline.com UV detection is well-suited for this compound, given the strong chromophore of the 4-formylphenyl group.

For preparative separation, the optimized analytical method is scaled up to a larger column diameter and particle size to isolate multi-milligram to gram quantities of the pure compound.

Table 1: Typical HPLC Parameters for the Analysis of this compound

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Phenyl-Hexyl
Mobile Phase A: Water, B: Acetonitrile or Methanol
Gradient 20% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

While this compound itself has a relatively high boiling point, Gas Chromatography (GC) is a valuable technique for analyzing any volatile impurities or by-products that may be present in a sample. researchgate.net It can also be used to monitor the presence of volatile starting materials.

For the analysis of this ester, a high-temperature capillary column with a non-polar or medium-polarity stationary phase, such as a polysiloxane-based phase (e.g., DB-5 or DB-17), would be appropriate. nist.gov A temperature programming method, where the column temperature is gradually increased, would be necessary to elute compounds with a wide range of boiling points. researchgate.net Flame Ionization Detection (FID) is a common choice for quantitative analysis due to its general response to organic compounds.

Table 2: Illustrative GC Parameters for Volatile Analysis

ParameterValue
Column DB-5 (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Temperature 280 °C
Temperature Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 320 °C

Hyphenated Techniques for Reaction Monitoring and Product Identification (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the unambiguous identification of compounds and for monitoring the progress of a reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. shimadzu.compeerj.comchemrxiv.org For volatile components in a sample of this compound, GC-MS can provide both retention time data and mass spectra, which can be compared to spectral libraries for positive identification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound. shimadzu.compeerj.comchemrxiv.org After separation by HPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺. uni.luuni.lu This allows for the confirmation of the molecular weight of the target compound and any non-volatile by-products or intermediates. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information based on the fragmentation pattern.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio)Proposed Fragment
251.13[M+H]⁺ (Protonated molecule)
273.11[M+Na]⁺ (Sodium adduct)
167.07[M - C₆H₁₂O]⁺
121.03[HOC₆H₄CHO]⁺

Spectrophotometric Methods for Reaction Kinetics and Mechanistic Insight

UV-Vis spectrophotometry can be a straightforward method for studying the kinetics of the formation of this compound. The 4-formylphenyl chromophore in the molecule absorbs UV light, and the change in absorbance at a specific wavelength can be monitored over time to determine the reaction rate. By systematically varying the concentrations of the reactants, the order of the reaction with respect to each reactant can be determined, providing insight into the reaction mechanism. A spectrophotometric assay could also be developed for the quantification of the compound in solution. nih.gov

Table 4: Expected UV-Vis Absorbance Data

ChromophoreExpected λmax (in Ethanol)
4-formylphenyl group~250-290 nm

Electrochemical Methods for Redox Behavior Analysis (if applicable)

The presence of the aldehyde (formyl) group in this compound makes it amenable to analysis by electrochemical methods. The aldehyde can be either oxidized to a carboxylic acid or reduced to an alcohol. Cyclic voltammetry could be employed to study the redox potentials of these transformations. researchgate.netrsc.org This information can be useful for understanding the compound's stability in different chemical environments and for developing electrochemical sensors for its detection. The electrochemical behavior of benzaldehyde (B42025) and its derivatives has been studied, providing a basis for the potential analysis of this compound. researchgate.netrsc.org

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals is increasingly benefiting from the transition from traditional batch processing to continuous flow chemistry. wikipedia.orgbozzetto-group.com This paradigm shift offers enhanced control over reaction parameters, improved safety, and greater scalability. wikipedia.orgmdpi.com For the synthesis of Carbonic acid, 4-formylphenyl hexyl ester, which typically involves the reaction of 4-formylphenol with a hexyl chloroformate, flow chemistry could offer significant advantages.

Microreactors, with their high surface-area-to-volume ratio, facilitate rapid heat and mass transfer, allowing for precise temperature control and minimizing the formation of byproducts. mdpi.comrsc.org This is particularly advantageous for potentially exothermic reactions or when dealing with reactive intermediates. Automated platforms can then be integrated with these flow systems to enable high-throughput screening of reaction conditions, such as catalyst loading, residence time, and temperature, to rapidly identify optimal synthesis protocols. ontosight.airsc.org

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound

Feature of Flow Chemistry Potential Benefit for Synthesis Relevant Research Findings
Enhanced Heat Transfer Improved control over exothermicity, leading to higher selectivity and safety. Prevents thermal runaways in reactions like nitrations and organometallic chemistry. mdpi.com
Precise Residence Time Control Minimizes byproduct formation from over-reaction or degradation. Crucial for reactions where the product is sensitive to prolonged reaction times.
Increased Safety Smaller reaction volumes reduce the hazards associated with reactive reagents. Enables the safe use of toxic or hazardous reagents like phosgene (B1210022) in carbonate synthesis. wikipedia.org
Facilitated Automation Allows for rapid optimization of reaction parameters and library synthesis. ontosight.airsc.org Automated systems can sequentially investigate a range of parameters with minimal intervention. rsc.org

| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. | Flow chemistry is a well-established technique for large-scale manufacturing. rsc.org |

Future research could focus on developing a continuous-flow process for the synthesis of this compound and its derivatives. This would involve the design of a suitable microreactor setup and the optimization of reaction parameters to achieve high yields and purity.

Exploration of Biocatalytic Approaches for Synthesis and Transformation

The use of enzymes as catalysts in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. google.comacs.org Lipases, in particular, have shown great promise in the synthesis of esters and carbonates through esterification and transesterification reactions. rsc.orgyoutube.com

For the synthesis of this compound, a biocatalytic approach could involve the lipase-catalyzed reaction between a suitable acyl donor and 4-formylphenol or hexanol. For instance, immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are known to be effective in various transesterification reactions and could potentially catalyze the synthesis of the target molecule. wikipedia.orgyoutube.com

Table 2: Potential Biocatalytic Routes to this compound

Biocatalytic Reaction Potential Substrates Key Enzyme Class Potential Advantages
Esterification 4-Formylphenol, Hexanol, and a carbonate source (e.g., dimethyl carbonate) Lipases Mild reaction conditions, high selectivity, reduced environmental impact. google.comacs.org

| Transesterification | A simple carbonate (e.g., diphenyl carbonate) with 4-formylphenol and hexanol | Lipases, Esterases | Avoids the use of highly reactive reagents like chloroformates. youtube.com |

Future research in this area would involve screening different lipases and other hydrolases for their activity and selectivity in the synthesis of this compound. Optimization of reaction conditions such as solvent, temperature, and water activity would be crucial to maximize the yield and stability of the enzyme. youtube.com

Development of Novel Heterogeneous Catalytic Systems

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and potential for use in continuous flow reactors. bozzetto-group.comacs.org For the synthesis of aryl carbonates and esters, a variety of solid catalysts have been investigated.

Mesoporous silica (B1680970) materials, functionalized with acidic or basic groups, have been shown to be effective catalysts for esterification and carbonate synthesis. google.comontosight.ai For example, sulfonic acid-functionalized silica could act as a solid acid catalyst for the direct esterification of 4-formylphenol. rsc.org Similarly, supported metal catalysts, such as palladium on a solid support, could be explored for carbonylation reactions using a CO source to form the ester linkage. mdpi.comrsc.org

Table 3: Potential Heterogeneous Catalysts for the Synthesis of this compound

Catalyst Type Potential Application Key Features
Solid Acids (e.g., Sulfonated Silica) Direct esterification of 4-formylphenol. rsc.org Reusable, non-corrosive alternative to liquid acids. bozzetto-group.com
Supported Metal Catalysts (e.g., Pd/C) Carbonylative coupling reactions. mdpi.comrsc.org Can be used in flow reactors, easy to separate from the product.
Metal-Organic Frameworks (MOFs) Catalysis of transesterification reactions. acs.org High surface area and tunable porosity.

| Functionalized Mesoporous Silica | Synthesis of cyclic and linear carbonates. ontosight.aiontosight.ai | High thermal and mechanical stability. |

Research in this area would focus on the design and synthesis of novel heterogeneous catalysts tailored for the specific reaction. Characterization of the catalyst's properties and performance evaluation in the synthesis of this compound would be key research objectives.

Machine Learning and AI in Predicting Reactivity and Designing New Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes and the de novo design of molecules with desired properties. bozzetto-group.comacs.org For this compound, these computational tools could be applied in several ways.

Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the reactivity of different substrates in the synthesis of related carbonic acid esters. wikipedia.orglibretexts.org By training a model on a dataset of known reactions, it would be possible to predict the yield or selectivity for the synthesis of new derivatives. ontosight.ailibretexts.org Furthermore, generative AI models could be employed to design novel derivatives of this compound with specific target properties, such as enhanced thermal stability or specific liquid crystalline behavior. wikipedia.orgyoutube.com

Table 4: Applications of Machine Learning and AI in the Study of this compound

AI/ML Application Potential Outcome Required Data
Reaction Outcome Prediction Prediction of yield and selectivity for the synthesis of derivatives. acs.orglibretexts.org A dataset of experimental results from similar esterification or carbonylation reactions.
Catalyst Screening Identification of optimal catalysts for the synthesis. acs.orgacs.org Computational data on catalyst properties and experimental catalytic performance data.
De Novo Molecular Design Generation of new derivatives with desired functional properties. wikipedia.orgyoutube.com A set of molecules with known properties to train the generative model.

| Property Prediction (QSAR/QSPR) | Prediction of physical or biological properties of new derivatives. wikipedia.orglibretexts.org | A dataset of compounds with experimentally measured properties. |

The main challenge in this area is the availability of large and high-quality datasets for training the ML models. Future work would involve the systematic collection of experimental data on the synthesis and properties of a library of related carbonic acid esters to build robust and predictive models.

Multidisciplinary Research at the Interface of Chemistry and Materials Science

The unique molecular structure of this compound, with its rigid aromatic core and flexible alkyl chain, suggests its potential as a building block for advanced materials. researchgate.net The field of materials science offers numerous avenues for exploring the applications of this compound.

The presence of the phenyl ring and the ester group could impart liquid crystalline properties to the molecule or its derivatives. wikipedia.orglibretexts.org Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals and have applications in displays and sensors. youtube.comlibretexts.org Research could focus on synthesizing a series of related compounds with varying alkyl chain lengths to investigate their mesophase behavior.

Furthermore, the formyl group is a versatile functional handle that can be used for the synthesis of polymers and functional materials. ontosight.aiontosight.ai For example, it can undergo condensation reactions to form imines or be used in cross-linking reactions to create polymer networks. The carbonic acid ester linkage itself can be a component of polyesters and polycarbonates, which are important classes of polymers with diverse applications. wikipedia.orgacs.org

Future multidisciplinary research would involve collaboration between synthetic chemists and materials scientists to design, synthesize, and characterize new materials derived from this compound. This could lead to the development of novel liquid crystals, polymers with tailored properties, or functional surfaces.

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